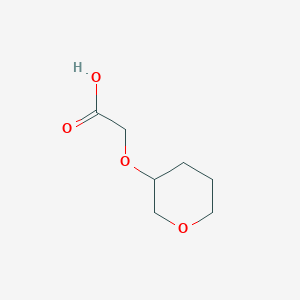
2-(Oxan-3-yloxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-3-yloxy)acetic acid, also known as 2-((tetrahydro-2H-pyran-3-yl)oxy)acetic acid, is an organic compound . It has a molecular weight of 160.17 . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H12O4/c8-7(9)5-11-6-2-1-3-10-4-6/h6H,1-5H2,(H,8,9) . This indicates that the compound has a molecular formula of C7H12O4 . Physical And Chemical Properties Analysis
This compound is an oil-like substance stored at room temperature . It has a molecular weight of 160.17 .Applications De Recherche Scientifique
Oxidative Transformations
Research by Desai, Malik, and Sanford (2006) highlights the use of peroxide-based oxidants for the acetoxylation and etherification of arene and alkane C-H bonds, suggesting applications in the modification of chemical structures, potentially relevant to compounds like 2-(Oxan-3-yloxy)acetic acid (Desai, Malik, & Sanford, 2006).
Advanced Oxidation Processes
Kim et al. (2020) discussed the activation of peracetic acid (PAA) by Co(II) or Co(III) for pollutant degradation, indicating the potential of this compound in environmental applications, especially in the removal of organic contaminants through advanced oxidation processes (Kim et al., 2020).
Synthesis of Heterocyclic Compounds
The work by Čačić et al. (2009) on synthesizing thiazolidin-4-ones based on chromen-yl acetic acid derivatives illustrates the utility of acetic acid derivatives in synthesizing biologically active heterocyclic compounds, which may extend to this compound-related research (Čačić et al., 2009).
Catalytic Acetoxylation
Mulligan et al. (2018) described the use of peracetic acid as an atom-economical reagent for the Pd-catalyzed acetoxylation of C-H bonds, which might relate to catalytic applications involving this compound in synthesizing acetylated organic compounds (Mulligan et al., 2018).
Electro-Fenton Degradation
Jaafarzadeh, Ghanbari, and Zahedi (2018) explored the combination of electrooxidation and Oxone for degrading 2,4-Dichlorophenoxyacetic acid, indicating potential environmental remediation applications of related acetic acid derivatives through advanced oxidative processes (Jaafarzadeh, Ghanbari, & Zahedi, 2018).
Safety and Hazards
Orientations Futures
While specific future directions for 2-(Oxan-3-yloxy)acetic acid are not available, research into related compounds such as acetic acid continues to be of interest. For instance, the sunlight-driven aqueous photochemistry of small 2-oxocarboxylic acids, which includes acetic acid, is being studied for its potential role in the formation of organic aerosol .
Propriétés
IUPAC Name |
2-(oxan-3-yloxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-7(9)5-11-6-2-1-3-10-4-6/h6H,1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLFZGBAIQDVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1555624-29-7 |
Source


|
| Record name | 2-(oxan-3-yloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[2-Keto-2-(4-phenylpiperazino)ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2535054.png)
![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2535055.png)










![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2535074.png)